Bienvenue dans la boutique en ligne BenchChem!

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

SHP2 allosteric inhibition MAPK pathway oncology

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (CAS 1801767-25-8) is a chiral spirocyclic amine building block with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol. The compound features a rigid 2-oxa-8-azaspiro[4.5]decane core with defined (3S,4S) stereochemistry, positioning it within the broader class of 1-oxa-8-azaspiro[4.5]decane scaffolds that have been validated as privileged structures for fatty acid amide hydrolase (FAAH) inhibition and Src homology 2 domain-containing phosphatase 2 (SHP2) allosteric modulation.

Molecular Formula C9H18N2O
Molecular Weight 170.256
CAS No. 1801767-25-8
Cat. No. B2969653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
CAS1801767-25-8
Molecular FormulaC9H18N2O
Molecular Weight170.256
Structural Identifiers
SMILESCC1C(C2(CCNCC2)CO1)N
InChIInChI=1S/C9H18N2O/c1-7-8(10)9(6-12-7)2-4-11-5-3-9/h7-8,11H,2-6,10H2,1H3/t7-,8+/m0/s1
InChIKeyQORIMRSQLRAMSF-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (CAS 1801767-25-8): Spirocyclic Amine Building Block for SHP2 and FAAH Inhibitor Programs


(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (CAS 1801767-25-8) is a chiral spirocyclic amine building block with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol [1]. The compound features a rigid 2-oxa-8-azaspiro[4.5]decane core with defined (3S,4S) stereochemistry, positioning it within the broader class of 1-oxa-8-azaspiro[4.5]decane scaffolds that have been validated as privileged structures for fatty acid amide hydrolase (FAAH) inhibition and Src homology 2 domain-containing phosphatase 2 (SHP2) allosteric modulation . Its primary utility lies as a key synthetic intermediate for constructing potent, orally bioavailable SHP2 inhibitors such as IACS-15414 and TNO155 (batoprotafib), both of which have advanced into preclinical and clinical development for RTK-dependent malignancies [2].

Why Generic Spirocyclic Amine Substitution Fails for (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine in SHP2-Targeted Programs


The (3S,4S) absolute configuration of this spirocyclic amine is not a trivial structural feature—it is a critical determinant of target binding and downstream pharmacology. X-ray co-crystal structures of SHP2 in complex with inhibitors incorporating the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine scaffold (PDB 7R75, 7JVM) confirm that both the 3-methyl substituent and the 4-amine stereocenter make specific, non-redundant contacts within the allosteric tunnel of SHP2 [1]. The diastereomer (3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (CAS 1801767-24-7) or the enantiomer (3R,4R) variant (CAS 2055760-53-5) would invert key hydrogen-bonding vectors and steric occupancy, predicting a loss of binding affinity that cannot be compensated by downstream structural modifications alone . Furthermore, the 1-oxa-8-azaspiro[4.5]decane core itself was selected from a systematic scaffold screen specifically because alternative spirocyclic cores (e.g., 7-azaspiro[3.5]nonane, 2-azaspiro[4.5]decane) yielded substantially inferior FAAH and SHP2 inhibitory potency, confirming that both the scaffold topology and stereochemistry are non-interchangeable .

Quantitative Differentiation Evidence for (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Versus Closest Analogs


SHP2 Allosteric Inhibition: IACS-15414 (Built on (3S,4S) Scaffold) Versus RMC-4550 (Benzothiophene Core)

The (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine scaffold serves as the core amine component in IACS-15414, a potent and orally bioavailable SHP2 inhibitor with an enzymatic IC50 of 122 nM against full-length human SHP2 in biochemical DiFMUP pseudosubstrate-fluorogenic assay . When compared to RMC-4550—a leading SHP2 inhibitor built on a benzothiophene scaffold—IACS-15414 achieves nanomolar potency while employing the conformationally constrained spirocyclic amine that locks the critical 4-amine in the (S) orientation. This rigidification reduces conformational entropy penalties upon binding, a structural advantage documented in the co-crystal structure PDB 7R75 where the (3S,4S)-amine makes direct hydrogen bonds within the allosteric tunnel [2].

SHP2 allosteric inhibition MAPK pathway oncology

FAAH Inhibitor Scaffold Potency: 1-Oxa-8-azaspiro[4.5]decane Core Versus Competing Spirocyclic Cores

In a systematic scaffold-screening study by Pfizer researchers, the 1-oxa-8-azaspiro[4.5]decane core was identified as one of only two spirocyclic scaffolds achieving FAAH k(inact)/K(I) potency values exceeding 1500 M⁻¹s⁻¹, clearly distinguishing itself from multiple other spirocyclic cores that failed to reach this potency threshold . The (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine represents the functionalized amine building block within this validated FAAH pharmacophore series.

FAAH inhibition spirocyclic scaffold pain and inflammation

SHP2 Binding Affinity of (3S,4S)-Scaffold Derivatives: Direct BindingDB Potency Data

Multiple (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine-derived compounds have been profiled in the BindingDB database, demonstrating potent SHP2 inhibition. For instance, (3S,4S)-3-methyl-8-(8-(quinolin-4-ylthio)imidazo[1,2-c]pyrimidin-5-yl)-2-oxa-8-azaspiro[4.5]decan-4-amine (US11179397, Example 114) inhibits SHP-2 with an IC50 of 6.80 nM in the DiFMUP pseudosubstrate-fluorogenic assay . A structurally related analog bearing a 7-methoxyquinolin-4-ylthio substituent (US11179397, Example 123) showed equivalent potency (IC50 = 6.80 nM) [3]. These data establish that the (3S,4S) scaffold can support low-nanomolar SHP2 affinity when appropriately elaborated, rivaling the potency of non-spirocyclic SHP2 inhibitor cores.

SHP2 binding affinity structure-activity relationship allosteric inhibitor

Physicochemical Differentiation: (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Versus Des-methyl (4S)-2-Oxa-8-azaspiro[4.5]decan-4-amine

The (3S,4S)-3-methyl-substituted spirocyclic amine exhibits a calculated LogP of 0.1022 and a topological polar surface area (TPSA) of 47.28 Ų, with a boiling point of 276.2 ± 40.0 °C at 760 mmHg and zero rotatable bonds—properties documented in the vendor technical datasheet . The des-methyl analog (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine (CAS 2170266-07-4 as dihydrochloride) has a lower molecular weight (156.23 g/mol free base) and lacks the 3-methyl substituent, which directly impacts LogP and steric occupancy at the SHP2 allosteric site. The 3-methyl group in the target compound provides additional hydrophobic contact surface within the allosteric tunnel, as visualized in the SHP2 co-crystal structures [1].

calculated LogP TPSA physicochemical properties

SHP2 Inhibitor Cellular Target Engagement: TNO155 (Incorporating (3S,4S) Scaffold) Demonstrates Potent pERK Suppression

TNO155 (batoprotafib), a clinical-stage SHP2 allosteric inhibitor incorporating the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine scaffold, demonstrates potent cellular target engagement with a KYSE520 pERK IC50 of 0.008 µM (8 nM) and a KYSE520 5-day cell proliferation IC50 of 0.100 µM (100 nM) . This is complemented by a biochemical SHP2 IC50 of 0.011 µM (11 nM) [1]. Off-target profiling confirms selectivity, with IC50 values of 18 µM, 6.9 µM, and 11 µM against Cav1.2, VMAT, and SST3, respectively, and no hERG inhibition (IC50 > 30 µM) . These data demonstrate that the (3S,4S) scaffold supports translation from biochemical potency to robust cellular activity and selectivity.

pERK inhibition cellular target engagement KYSE-520

Optimal Procurement and Application Scenarios for (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine


SHP2 Allosteric Inhibitor Lead Optimization and Scaffold-Hopping Programs

The (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine building block is ideally suited for medicinal chemistry teams developing SHP2 allosteric inhibitors who require a structurally distinct spirocyclic amine core to generate new intellectual property or overcome liabilities associated with benzothiophene- or pyrazine-based SHP2 inhibitors (e.g., RMC-4550, JAB-3312). The scaffold has been validated through the clinical-stage inhibitor TNO155 (SHP2 IC50 = 11 nM; pERK IC50 = 8 nM) and the preclinical inhibitor IACS-15414 (SHP2 IC50 = 122 nM), providing a robust starting point for structure-activity relationship expansion [1]. Researchers should prioritize the (3S,4S) enantiomer specifically, as the diastereomer (3R,4S) and enantiomer (3R,4R) are predicted to lose the critical hydrogen-bonding interactions observed in the SHP2 co-crystal structures PDB 7R75 and 7JVM.

FAAH Inhibitor Discovery Leveraging the 1-Oxa-8-azaspiro[4.5]decane Privileged Scaffold

For pain, inflammation, or CNS disorder programs targeting fatty acid amide hydrolase (FAAH), the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine serves as an entry point into the 1-oxa-8-azaspiro[4.5]decane scaffold class, which was identified by Pfizer researchers as one of only two spirocyclic cores achieving FAAH k(inact)/K(I) > 1500 M⁻¹s⁻¹ [1]. The 3-methyl substituent and defined (3S,4S) stereochemistry provide additional vectors for optimizing potency, selectivity, and pharmacokinetic properties relative to unsubstituted 1-oxa-8-azaspiro[4.5]decane analogs.

Custom Library Synthesis and Fragment-Based Drug Discovery for Phosphatase Targets

The combination of two hydrogen bond donors (amine and piperidine NH) and three hydrogen bond acceptors, a TPSA of 47.28 Ų, and zero rotatable bonds makes the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine an attractive fragment or scaffold for diversity-oriented synthesis targeting phosphatase enzymes beyond SHP2. The rigid spirocyclic architecture minimizes entropic penalties upon binding, while the LogP of 0.1022 supports acceptable solubility for biochemical and cellular assays [1]. Coupling the scaffold with diverse electrophiles via the secondary piperidine nitrogen or the primary 4-amine enables rapid generation of focused compound libraries.

Building Block for Dual Pharmacology SHP2 Modulators and PROTAC Payloads

Given the validated SHP2 binding mode of the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine scaffold (PDB 7R75) and the nanomolar SHP2 IC50 values achieved by its elaborated derivatives (e.g., 6.80 nM for quinoline-thioether analogs in BindingDB [1]), this building block is suitable for constructing bifunctional molecules such as PROTACs (PROteolysis TArgeting Chimeras) or dual SHP2-kinase inhibitors. The primary 4-amine and secondary piperidine nitrogen offer orthogonal functionalization handles for linker attachment and target-ligand conjugation.

Quote Request

Request a Quote for (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.